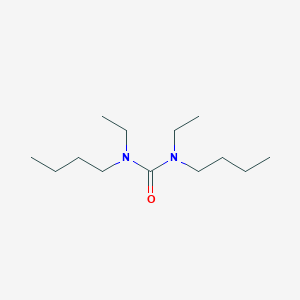

N,N'-Dibutyl-N,N'-diethylurea

Descripción general

Descripción

“N,N’-Dibutyl-N,N’-diethylurea” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .Aplicaciones Científicas De Investigación

Synthesis of Ionic Liquids

N,N'-Dibutyl-N,N'-diethylurea has been utilized in the synthesis of hexaalkylguanidinium trifluoromethanesulfonates, a type of room-temperature ionic liquid. These ionic liquids have been characterized for properties such as melting point, glass transition temperature, viscosity, and refractive index (Kunkel & Maas, 2007).

Molecular and Crystal Structures

Research on the molecular and crystal structures of N,N'-Dibutyl-N,N'-diethylurea and similar compounds has been extensive. These structures have been analyzed for intra- and inter-molecular hydrogen bonding behavior, aiding in the understanding of molecular packing and interactions (Stilinović & Kaitner, 2009).

Self-Association in Non-Polar Solvents

Studies have been conducted on the self-association of N,N'-Diethylurea in non-polar solvents, employing IR spectroscopy and static dielectric polarization methods. These studies help in understanding the aggregation and behavior of such compounds in different solvents (Jadżyn & Żywucki, 1987).

Catalytic Applications

N,N'-Diethylurea has been found to catalyze amidation reactions, particularly in the context of organic synthesis. This has implications for the development of new synthetic methodologies (Xie, Ramström, & Yan, 2015).

Solvent Extraction Studies

This compound has been studied for its application in solvent extraction processes, particularly in the extraction of specific metal ions. Such research is crucial for advancing separation and purification technologies inindustrial chemistry (Muscatello, Navratil, & Killion, 1983).

Hydrogen-Bonded Network Formation

N,N'-Diethylurea has been employed as a ligand to form octahedral complexes with metals like Cobalt, Nickel, and Zinc. These complexes demonstrate the formation of hydrogen-bonded networks, contributing to our understanding of supramolecular chemistry and the design of molecular structures (Drakopoulou et al., 2010).

Understanding Molecular Geometry and Bonding

Research on the crystal and molecular structure of N,N'-diethylurea analogs contributes to the understanding of molecular geometry and bonding characteristics. This knowledge is fundamental for the development of new materials and compounds in various scientific fields (Ganis et al., 1970).

Physicochemical Performance Analysis

Studies have been conducted to characterize N,N-dialkyl ureas, including N,N'-Dibutyl-N,N'-diethylurea, for their physicochemical performance. This includes measurements of melting point, solubility, and equilibrium surface tension, which are crucial for their application in various industrial processes (Jing, 2009).

Propiedades

IUPAC Name |

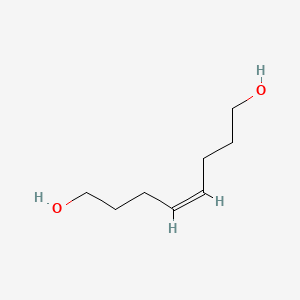

1,3-dibutyl-1,3-diethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O/c1-5-9-11-14(7-3)13(16)15(8-4)12-10-6-2/h5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZOOZLBTNDTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)N(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70807947 | |

| Record name | N,N'-Dibutyl-N,N'-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70807947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Dibutyl-N,N'-diethylurea | |

CAS RN |

62508-42-3 | |

| Record name | N,N'-Dibutyl-N,N'-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70807947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)

![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde](/img/structure/B3275353.png)

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3275354.png)

![2-Benzyl-1,2-diazabicyclo[2.2.2]octane](/img/structure/B3275392.png)